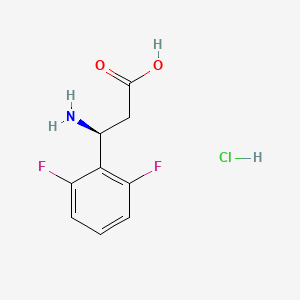

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

Description

Position in Amino Acid Research

β-Amino acids, characterized by a carboxyl group and amine group separated by two carbon atoms, occupy a distinct niche in biochemical research. Unlike their α-amino acid counterparts, β-amino acids are not incorporated into ribosomal proteins but are prevalent in natural products such as peptides, alkaloids, and antibiotics. For example, β-alanine is a component of pantothenic acid, while β-lysine appears in capreomycin, an antitubercular agent.

The introduction of fluorine into β-amino acids amplifies their utility. Fluorine’s electronegativity (3.98 Pauling scale) and small atomic radius enable subtle modifications to molecular polarity, conformational stability, and metabolic resistance. Enzymatic methods, such as lipase PSIM-catalyzed hydrolysis, have achieved enantioselective synthesis of β-fluorophenyl-substituted β-amino acids with ≥99% enantiomeric excess (ee). These advances address historical challenges in stereochemical control, positioning fluorinated β-amino acids as tools for probing protein-ligand interactions and designing protease-resistant therapeutics.

Significance in Fluorine Chemistry Research

Fluorine’s role in medicinal chemistry stems from its ability to modulate bioavailability, binding affinity, and metabolic stability. In β-amino acids, fluorination at the α- or β-carbon disrupts peptide backbone flexibility, favoring rigid secondary structures such as 12-helices or β-sheets. For instance, trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, reducing susceptibility to enzymatic degradation.

Synthetic strategies for fluorinated β-amino acids include:

- Biomimetic transamination of fluorinated carbonyl compounds.

- Michael additions to α-trifluoromethacrylate derivatives.

- Lipase-catalyzed kinetic resolution of racemic esters.

These methods enable precise installation of fluorine at strategic positions, as seen in S3A3DPA hydrochloride, where 2,6-difluorophenyl groups enhance aromatic stacking and hydrophobic interactions.

Academic Research Relevance of S3A3DPA Hydrochloride

S3A3DPA hydrochloride (C$$9$$H$$9$$F$$2$$NO$$2$$·HCl) combines a chiral β-amino acid backbone with a difluorinated aromatic side chain. Its (S)-configuration ensures compatibility with biological systems, while the fluorine atoms fine-tune electronic properties and steric demands. Research applications include:

- Peptidomimetics : Substitution of phenylalanine with S3A3DPA in β-sheet breaker peptides inhibits amyloid-β fibril formation, a hallmark of Alzheimer’s disease.

- Enzyme inhibitors : The difluorophenyl moiety mimics tyrosine or phenylalanine in active sites, enabling competitive inhibition with enhanced binding entropy.

- Catalytic resolution studies : The compound serves as a substrate for evaluating enantioselective lipases and transaminases.

Research Objectives and Scope

Current research aims to:

- Optimize enantioselective synthesis routes for S3A3DPA hydrochloride via enzymatic and chemical methods.

- Elucidate its conformational preferences in peptide backbones using NMR and X-ray crystallography.

- Explore applications in neurodegenerative disease therapeutics and antibiotic development.

By integrating fluorine’s unique properties into β-amino acid design, S3A3DPA hydrochloride exemplifies the synergy between synthetic innovation and biological discovery.

Properties

Molecular Formula |

C9H10ClF2NO2 |

|---|---|

Molecular Weight |

237.63 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1 |

InChI Key |

NHSOFWJNLOMRNW-FJXQXJEOSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)[C@H](CC(=O)O)N)F.Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Enzymatic Kinetic Resolution of Racemic Esters

One of the most efficient and stereoselective methods for preparing enantiomerically enriched this compound involves the enzymatic kinetic resolution of racemic β-amino acid esters. This approach typically uses lipase enzymes such as lipase PS or lipase AK from Pseudomonas fluorescens to selectively hydrolyze one enantiomer of the racemic ester under mild conditions.

Process Details : Racemic β-amino acid esters are synthesized via the modified Rodionov synthesis, which involves the reaction of the corresponding 2,6-difluorophenyl-substituted aldehydes with malonic acid in the presence of ammonium acetate in ethanol under reflux. The esters are then subjected to enzymatic hydrolysis in organic solvents such as n-hexane or 2-methyl-2-butanol, or aqueous buffer systems at controlled temperatures (e.g., 30–45 °C).

Outcomes : This method achieves high enantiomeric excess (E values often exceeding 146 to 200), yielding the (S)-enantiomer of the amino acid hydrochloride salt with excellent stereoselectivity and yields ranging from 76% to 98% after ester hydrolysis and acidification to the hydrochloride salt form.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aldehyde + Malonic acid → Racemic β-amino acid | NH4OAc, EtOH, reflux | 76–98 | Modified Rodionov synthesis |

| 2 | Esterification of β-amino acid | SOCl2, EtOH | High | Formation of racemic ester hydrochloride salt |

| 3 | Enzymatic hydrolysis | Lipase PS or AK, organic solvent or buffer, 30–45 °C | High enantioselectivity (E > 146) | Kinetic resolution yielding (S)-enantiomer |

This enzymatic approach is well-documented and offers a green, scalable, and stereoselective route to the target compound.

Chemical Synthesis via Chiral Reduction and Functional Group Transformations

Another synthetic route employs classical organic synthesis techniques involving chiral reduction and subsequent functional group modifications.

-

Preparation of 2,6-difluorophenyl-substituted precursors : Starting from 2,6-difluorobenzene derivatives, Friedel-Crafts acylation and other substitution reactions introduce the propanoic acid moiety.

Chiral Reduction : Using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents with borane complexes, the ketone intermediates are stereoselectively reduced to yield the (S)-configured alcohol or amine precursors.

Functional Group Conversion : Subsequent transformations include amination, protection/deprotection steps, and acidification to obtain the hydrochloride salt of the amino acid.

-

Palladium on carbon (Pd/C) under hydrogen atmosphere for reduction steps.

CBS catalysts for stereoselective hydride delivery.

Acidic hydrolysis with hydrochloric acid to form the hydrochloride salt.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chiral reduction | (S)-CBS catalyst, BH3·SMe2, Et2O, −20 °C | 13–75% (varies by substrate) | High stereocontrol (S configuration) | |

| Amination | NaN3, K2CO3, DMF, 90 °C | Moderate to good | Conversion to azide intermediate | |

| Hydrolysis and salt formation | 4N HCl in 1,4-dioxane, room temperature | Quantitative | Formation of hydrochloride salt |

This method is versatile and allows the incorporation of various substituents on the aromatic ring, including difluoro groups, with high stereochemical fidelity.

Catalytic Hydrogenation of Protected Intermediates

Hydrogenation of N-acetyl or other protected intermediates using palladium catalysts is a practical method to obtain the free amino acid.

Process :

N-acetyl-3-aminopyridine or related protected intermediates are subjected to catalytic hydrogenation using 5% palladium on carbon under controlled hydrogen pressure (e.g., 50 psi) in ethanol at room temperature for extended periods (e.g., 24 hours).

The reaction reduces the protected amine to the free amine, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

-

Mild reaction conditions.

High purity of the final product.

| Catalyst | Pressure | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/C | 50 psi H2 | Ethanol | 20 °C | 24 h | High (not specified) |

This approach is suitable for scale-up and industrial applications.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic kinetic resolution | Uses lipase enzymes for stereoselective hydrolysis of racemic esters | High enantioselectivity, environmentally friendly | Requires racemic ester synthesis, enzyme cost |

| Chiral reduction and functional group transformation | Chemical synthesis with CBS catalysts and multi-step reactions | Versatile, high stereocontrol | Multi-step, moderate yields in some steps |

| Catalytic hydrogenation of protected intermediates | Hydrogenation of N-acetyl intermediates with Pd/C | Mild conditions, scalable | Requires protected intermediates, longer reaction times |

Research Findings and Data

Enzymatic hydrolysis methods have demonstrated enantiomeric excess values exceeding 99% for the (S)-enantiomer, with yields up to 98% after purification.

CBS-catalyzed reductions provide stereoselectivities typically above 90% ee, with yields varying between 13% and 75% depending on substrate and conditions.

Catalytic hydrogenation using palladium on carbon in ethanol under 50 psi hydrogen pressure at ambient temperature for 24 hours effectively deprotects intermediates to yield the free amino acid hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism: 2,6-Difluoro vs. 3,5-Difluorophenyl Derivatives

Compound: (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride (CAS 2829281-70-9)

- Key Differences: Substituent Position: Fluorine atoms at the 3,5-positions (para to each other) vs. 2,6-positions (ortho to each other) on the phenyl ring. The 3,5-isomer may exhibit enhanced resonance stabilization due to symmetrical fluorine placement. Molecular Weight: 237.6 g/mol (2,6-difluoro) vs. identical formula but distinct spatial arrangement .

Functional Group Variation: Propanoic Acid vs. Ethanol Backbone

Compound: (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride (BLD Pharm, BD02204049)

- Key Differences: Backbone Structure: Ethanol (C2 chain) vs. propanoic acid (C3 chain with -COOH group). Acidity and Reactivity: The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to the hydroxyl group in the ethanol derivative (pKa ~15–16), influencing solubility and chemical reactivity. Applications: The propanoic acid moiety is critical for mimicking natural amino acids in peptide synthesis, while the ethanol derivative may serve as a precursor for ether or ester linkages .

Substituent Type: Fluorine vs. Hydroxyl Group

Compound: (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS 490034-67-8)

- Key Differences: Polarity and Hydrogen Bonding: The hydroxyl group in the 2-hydroxyphenyl derivative enables strong hydrogen bonding, increasing hydrophilicity, whereas fluorine’s electronegativity enhances lipophilicity. Molecular Formula: C9H12ClNO3 (hydroxyl variant, MW 217.65) vs. C9H9F2NO2·ClH (2,6-difluoro, MW 237.6). Biological Interactions: Hydroxyl groups may participate in polar interactions with biomolecules, while fluorine’s inductive effects can modulate electron density in aromatic systems .

Tabulated Comparison of Key Parameters

Biological Activity

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is a synthetic amino acid derivative with potential applications in pharmacology and biochemistry. This compound has garnered attention due to its unique structural features and biological properties.

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 237.63 g/mol

- CAS Number : 2095410-33-4

This compound is characterized by the presence of a difluorophenyl group, which contributes to its biological activity.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. It can function as an inhibitor or modulator depending on the biological context:

- Enzyme Inhibition : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting their activity.

- Receptor Modulation : It may interact with specific receptors, potentially influencing signaling pathways associated with inflammation and cancer progression .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth in various cancer models, showing promise in reducing the proliferation of cancer cells .

- Neuroprotective Effects : There are indications that it may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in vitro. |

| Study 2 | Investigate anticancer activity | Showed IC50 values indicating potent inhibition of cell proliferation in colorectal cancer cell lines. |

| Study 3 | Assess neuroprotective properties | Exhibited protective effects against oxidative stress in neuronal cultures. |

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

- In vitro Studies : The compound has shown promising results in cell culture models, particularly regarding its ability to inhibit specific kinases involved in cancer progression .

- In vivo Studies : Animal models have indicated that treatment with this compound can lead to reduced tumor sizes and improved survival rates compared to control groups .

- Mechanistic Insights : Further investigations into the molecular pathways affected by this compound are ongoing, focusing on its role as a potential therapeutic agent in inflammatory and cancer-related conditions .

Q & A

Q. What are the optimal synthetic routes for (S)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride, and how is stereochemical purity ensured?

Methodological Answer: The compound is synthesized via catalytic hydrogenation of intermediates. For example, hydrogenation of (S)-2-(benzyloxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid using 5% palladium on carbon (Pd/C) in ethanol at 20°C under 50 psi H₂ for 24 hours yields the target compound with 80% efficiency . To ensure enantiomeric purity, chiral HPLC or polarimetry should validate the retention of the (S)-configuration. Protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) are also employed to prevent racemization during synthesis, as seen in related analogs .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Key safety measures include:

- Storage: In airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation .

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s hydrochloride salt may release HCl vapors under heat, requiring pH-neutral disposal .

- Emergency Response: For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Consult safety codes P210 (avoid ignition sources) and H312/H332 (harmful if inhaled or absorbed) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.1–7.4 ppm for difluorophenyl groups, α-proton at δ 3.8–4.2 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to verify ≥98% purity. Retention times should match reference standards .

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 248.1 (free acid) or 284.5 (hydrochloride salt) .

Advanced Research Questions

Q. How do solubility and logP values impact formulation for in vitro assays?

Methodological Answer: The compound’s solubility and partition coefficient (logP) influence bioavailability and assay design:

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between predicted and observed spectra (e.g., unexpected splitting in -NMR) may arise from dynamic effects or impurities. Mitigation steps:

Q. How can researchers optimize enantioselective synthesis for scale-up?

Methodological Answer:

- Catalyst Screening: Test chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of α,β-unsaturated precursors .

- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

- Crystallization-Induced Dynamic Resolution (CIDR): Exploit differential solubility of enantiomers in ethanol/water mixtures to enhance ee (enantiomeric excess) >99% .

Q. What are the implications of fluorination on bioactivity and metabolic stability?

Methodological Answer: The 2,6-difluorophenyl group enhances:

- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Receptor Binding: Electron-withdrawing fluorine atoms increase π-stacking interactions with aromatic residues in target proteins (e.g., kinases) .

Comparative studies with non-fluorinated analogs (e.g., 2-methylphenyl derivatives) show a 3–5× increase in plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.